molecular formula C14H20O B2551533 1-(4-Cyclohexylphenyl)ethanol CAS No. 29030-52-2

1-(4-Cyclohexylphenyl)ethanol

Cat. No.: B2551533
CAS No.: 29030-52-2
M. Wt: 204.313
InChI Key: CYEIZTMWVNXOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyclohexylphenyl)ethanol, also known as CHPE, is an organic compound with the molecular formula C14H20O. It is a white crystalline solid that is commonly used in scientific research for its various applications. In

Scientific Research Applications

Oxidation Reactions and Kinetics

1-(4-Cyclohexylphenyl)ethanol and related compounds have been studied for their behavior in oxidation reactions. Research has shown that these secondary alcohols can be directly oxidized to corresponding esters using performic acid, providing insights into lignin degradation technology (Li, Meng, Liu, & Peng, 2013).

Biocatalytic Production

Enantiomerically pure forms of similar compounds are significant for producing various drug intermediates. For example, (S)-1-(4-methoxyphenyl) ethanol synthesized using Lactobacillus senmaizuke as a biocatalyst, can be used in antihistamines production. The optimization of experimental conditions like pH and temperature is crucial for catalytic bioreduction reactions (Kavi, Özdemir, Dertli, & Şahin, 2021).

Chemical Synthesis

The compound and its derivatives are used in chemical synthesis processes. For instance, the reaction of 1-(4-methoxyphenyl)-1-(1-methylcyclohexyl)ethanol with nitriles yields certain cyclohexane-isoquinolines, involving Wagner-Meerwein rearrangement and Ritter reaction (Perevoshchikova, Gorbunov, Rozhkova, Slepukhin, & Shklyaev, 2014).

Catalytic Activity

Studies on dinuclear and tetranuclear copper complexes involving similar compounds have shown effective catalytic activity for oxidation of alcohols and alkanes under mild conditions. This has implications in chemical transformations and industrial applications (Sutradhar, Alegria, Guedes da Silva, Liu, & Pombeiro, 2018).

Bioreduction and Pharmaceutical Intermediates

(R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a close relative, serves as an important pharmaceutical intermediate. Bioprocesses involving recombinant Escherichia coli cells have been developed for its asymmetric reduction, showcasing the role of these compounds in pharmaceutical synthesis (Chen, Xia, Liu, & Wang, 2019).

Kinetic Studies in Pharmaceutical and Color Industries

The microflow synthesis of 4-hydroxyquinoline in supercritical ethanol, involving similar compounds, highlights their role in important reactions in pharmaceutical and color industries. The reaction's mechanism and kinetics offer insights into efficient process development (Takebayashi, Furuya, & Yoda, 2016).

Enzymatic Hydrolysis

Optically pure forms of similar compounds are key intermediates for synthesizing pharmaceutical products. Enzymatic hydrolysis techniques involving Bacillus amyloliquefaciens esterase have been optimized for improving the production of these intermediates (Liu, Zheng, Imanaka, & Xu, 2014).

Liquid Membrane Extraction

The extraction of 2-(4-hydroxyphenyl)ethanol, a related compound, from aqueous solutions by emulsion liquid membranes, shows the applicability of such compounds in separation and purification processes (Reis, Freitas, Ferreira, & Carvalho, 2006).

Properties

IUPAC Name

1-(4-cyclohexylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13,15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEIZTMWVNXOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29030-52-2
Record name 1-(4-Cyclohexylphenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

11.4 gm (0.3 mol) of sodium borohydride were added in small portions at 20°-25° C to 60.7 gm (0.3 mol) of 4'-cyclohexyl-acetophenone (m.p. 66°-67° C) in 300 ml of methanol while stirring vigorously and cooling on ice. The resulting mixture was then stirred for another hour at room temperature, and the reaction product was precipitated with acidified ice water. After suction filtering, washing and drying, 62.6 gm of crystalline material were obtained. A sample, recrystallized from petroleum ether, melted at 81.5°-82.5° C.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
60.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

While cooling well, a solution of 2.5 g of sodium borohydride in 10 ml of water is added dropwise to a solution of 20.2 g of para-cyclohexyl-acetophenone in 250 ml of methanol. The mixture is stirred at room temperature for 1 hour and the pH then adjusted to 2 with semi-concentrated hydrochloric acid. The batch is evaporated completely and the residue extracted several times with ether. The solution is dried and the ether evaporated to obtain methyl-(para-cyclohexylphenyl)-carbinol in the form of colorless crystals melting at 81°-83°C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.